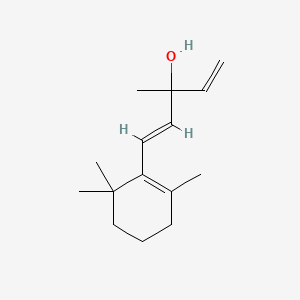

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

Vue d'ensemble

Description

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol, commonly referred to as vinyl-beta-ionol, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : (1E)-3-methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)-1,4-pentadien-3-ol

- CAS Number : 5208-93-5

- Molecular Formula : C15H24O

- Molecular Weight : 220.35 g/mol

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of vinyl-beta-ionol has been investigated in various studies, highlighting its potential applications in pharmacology and therapeutic interventions.

Antioxidant Activity

Vinyl-beta-ionol exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to reduce oxidative damage has been linked to its structural features that stabilize radical species.

Antimicrobial Effects

Studies have demonstrated that vinyl-beta-ionol possesses antimicrobial activity against various pathogens. In vitro assays reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Properties

Vinyl-beta-ionol has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

The mechanisms underlying the biological activities of vinyl-beta-ionol are multifaceted:

- Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Cytokine Modulation : Vinyl-beta-ionol influences signaling pathways that regulate cytokine expression and production.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant potential of vinyl-beta-ionol using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH levels at concentrations as low as 50 µg/mL, showcasing its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., vinyl-beta-ionol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial properties .

Case Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of vinyl-beta-ionol on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Flavoring Agent

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol is utilized as a flavoring agent in food products due to its pleasant aroma reminiscent of fruits and flowers. It enhances the sensory profile of various food items.

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its unique scent profile contributes to the complexity of fragrances and is often used in high-end perfumes.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities. Studies have shown that it may act as an anti-inflammatory agent and has been investigated for its effects on various biological pathways.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of vinyl-beta-ionol. The results indicated significant reduction in inflammatory markers in vitro and in animal models, suggesting its potential for therapeutic use in treating inflammatory diseases.

Pesticide Development

This compound has been studied for its insecticidal properties. Research suggests that it can be effective against specific pests while being less harmful to beneficial insects.

Case Study: Insecticidal Activity

In a controlled study published by the International Journal of Pest Management, vinyl-beta-ionol was tested against common agricultural pests. The findings demonstrated a notable decrease in pest populations without adversely affecting non-target species.

Propriétés

IUPAC Name |

3-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYHDPZANRCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884137 | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-93-5 | |

| Record name | 3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5208-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol in the synthesis of retinoids?

A: this compound, also known as vinyl-beta-ionol, is a key intermediate in the synthesis of various retinoids, including retinoic acid and retinol (vitamin A). [] This compound serves as a building block for the characteristic C20 skeleton of retinoids.

Q2: Can you describe a specific example of how this compound is used in the synthesis of a retinoid?

A: One method utilizes a Wittig reaction. [] Vinyl-beta-ionol is first converted to its triphenylphosphonium salt derivative. This salt then reacts with 5-hydroxy-4-methyl-2(5H)-furanone (a butenolide) in a Wittig coupling reaction. This crucial step forms the complete carbon framework of 13-cis-retinoic acid.

Q3: Besides its role in retinoid synthesis, are there other applications of this compound in organic synthesis?

A: Research indicates that delta-pyronene, a readily available compound derived from myrcene, can be utilized to synthesize this compound. [] This provides a potential pathway to utilize this compound as a building block for a broader range of terpenoid compounds beyond just retinoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.